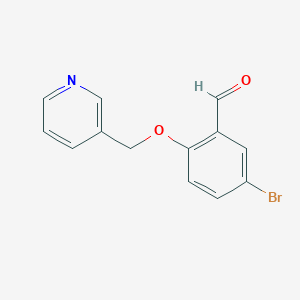

![molecular formula C9H8Cl2N2O B1320469 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride CAS No. 35726-81-9](/img/structure/B1320469.png)

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

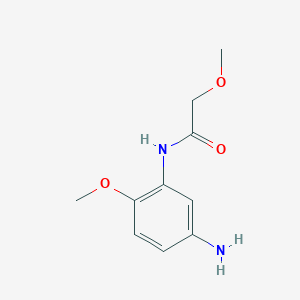

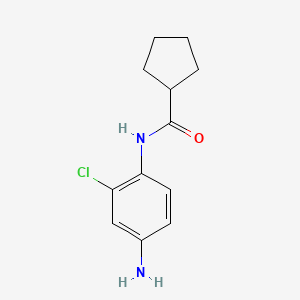

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is part of a broader class of imidazo[1,2-a]pyridines which have been studied for various synthetic applications and biological activities. The imidazo[1,2-a]pyridine scaffold is of particular interest due to its presence in compounds with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine compounds has been achieved through different methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis . Another approach for synthesizing imidazo[1,2-a]pyridine derivatives involves a Cu-catalyzed aerobic oxidative reaction using ethyl tertiary amines as carbon sources . Additionally, a zinc iodide catalyzed reaction of 2-aminopyridines with α-amino carbonyl compounds has been developed to produce 3-aminoimidazo[1,2-a]pyridines . Furthermore, an iodine-mediated intramolecular cyclization of 2-amino-N-propargylpyridinium bromides has been described for the synthesis of 2-carbonylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic structure is known for its stability and has been the subject of various structural analyses, including NMR, MS, IR spectra, and X-ray crystallography . The presence of substituents on the imidazo[1,2-a]pyridine core can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and potential biological activity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine and its derivatives participate in a variety of chemical reactions. For example, benzofuroylhydroxamoyl chloride reacted with 2-aminopyridine to yield nitrosoimidazo[1,2-a]pyridines . The versatility of the imidazo[1,2-a]pyridine ring system allows for the formation of various derivatives through reactions such as oxidative conditions , multicomponent reactions , and catalyzed cyclizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride and related compounds are influenced by their molecular structure. The heterocyclic nature of these compounds imparts certain electronic characteristics that can be exploited in synthetic chemistry and pharmaceutical applications. The substituents on the imidazo[1,2-a]pyridine core, such as the methyl group and carboxylic acid function in the case of the 3-carboxylic acids, affect the compound's solubility, stability, and reactivity . The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents and their positions on the imidazo[1,2-a]pyridine framework.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride is a versatile compound in the field of chemical synthesis. Its application is notably seen in the catalyzed synthesis of 3-aminoimidazo[1,2-a]pyridines, a process enhanced by catalysts like zinc iodide and ionic liquids such as 1-butyl-3-methylimidazolium bromide. These methods offer efficient and environmentally friendly approaches to synthesize various imidazo[1,2-a]pyridine derivatives, which are challenging to obtain through traditional methods (Han, Ma, Wu, & Huang, 2015; Shaabani, Soleimani, & Maleki, 2006).

Material Science and Catalysis

In material science, 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride contributes to the development of new materials. It is used in the homogeneous acylation of cellulose, creating derivatives with various applications. The ionic liquid, 1-N-butyl-3-methylimidazolium chloride ([C4mim]+Cl−), is utilized as a reaction media, demonstrating the compound's role in developing innovative materials and catalysts (Köhler & Heinze, 2007).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives, particularly those involving the imidazo[1,2-a]pyridine framework, have been explored for their cytotoxic activities. These studies contribute to the field by providing insights into the design of new therapeutic agents (Vilchis-Reyes et al., 2010).

Environmental Chemistry

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride also finds applications in environmental chemistry, especially in sustainable synthesis methods. For instance, its derivatives have been synthesized in aqueous media, showcasing an environmentally sustainable approach and emphasizing the compound's role in green chemistry (Bhutia et al., 2020).

Propriétés

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKEOXRNXYNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594473 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride | |

CAS RN |

35726-81-9 |

Source

|

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

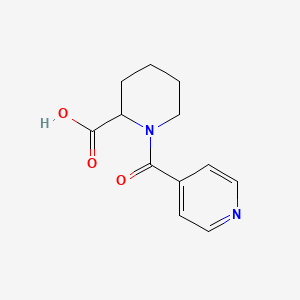

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)